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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of TNO155, a first-in-class, potent, and

selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase. We will explore the

critical role of the SHP2 pathway in cancer, the unique mechanism of TNO155's inhibitory

action, and a comprehensive summary of its preclinical and clinical development. This

document is intended to serve as a resource for researchers, scientists, and drug development

professionals working in oncology and targeted therapies.

The SHP2 Signaling Pathway: A Key Node in Cancer
Proliferation
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell

growth, differentiation, and survival.[1][2] It is a critical component of the RAS-mitogen-

activated protein kinase (MAPK) signaling pathway, acting as a positive regulator downstream

of various receptor tyrosine kinases (RTKs).[3][4] Dysregulation of the SHP2 pathway, often

through activating mutations or upstream signaling from aberrant RTKs, is a key driver in a

multitude of human cancers.[5]

SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein

tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[3] In its inactive state, the

N-SH2 domain blocks the PTP catalytic site, maintaining a closed conformation.[3] Upon
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stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated RTKs or

adaptor proteins via its SH2 domains. This interaction induces a conformational change,

relieving the autoinhibition and activating the phosphatase activity of the PTP domain.[3]

Activated SHP2 then dephosphorylates specific substrates, including proteins involved in the

RAS-RAF-MEK-ERK cascade, ultimately promoting cell proliferation and survival. SHP2 is also

implicated in the programmed cell death pathway (PD-1/PD-L1), highlighting its role in

modulating the tumor microenvironment and immune response.[1][2]
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Diagram 1: Simplified SHP2 Signaling Pathway and TNO155 Inhibition.
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TNO155: Mechanism of Allosteric Inhibition
TNO155 is an orally bioavailable, highly potent, and selective allosteric inhibitor of SHP2.[1][2]

Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, TNO155 binds

to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP

domains.[5] This binding stabilizes the auto-inhibited, closed conformation of SHP2, preventing

its activation.[5] By locking SHP2 in an inactive state, TNO155 effectively blocks downstream

signaling through the MAPK pathway, thereby inhibiting the growth of SHP2-dependent tumor

cells.
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Diagram 2: Mechanism of TNO155 Allosteric Inhibition of SHP2.

Preclinical Data Summary
TNO155 has demonstrated potent and selective inhibition of SHP2 in a variety of preclinical

models.
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In Vitro Potency
Parameter Value Reference

IC50 0.011 µM [6]

Pharmacokinetic Profile
Pharmacokinetic studies in multiple species have shown that TNO155 possesses favorable

drug-like properties, including good oral bioavailability.[6]

Species

Clearanc
e
(mL/min/k
g)

Volume of
Distributi
on (L/kg)

Half-life
(h)

Oral
Bioavaila
bility (%)

Tmax (h)
Referenc
e

Mouse 24 3 2 78 0.8 [6]

Rat 15 7 8 100 1 [6]

Dog 4 3 9 >100 2 [6]

Monkey 6 4 9 60 2 [6]

In Vivo Efficacy
In vivo studies using patient-derived xenograft models have shown promising anti-tumor activity

of TNO155, particularly in combination with other targeted agents.[6] TNO155 has shown

synergistic effects when combined with inhibitors of KRAS G12C, BRAF, MEK, EGFR, and

CDK4/6, as well as with anti-PD-1 immunotherapy.[4][7] This is often due to TNO155's ability to

block feedback reactivation of the MAPK pathway that can occur in response to other targeted

therapies.[7]

Clinical Development of TNO155
TNO155 is currently being evaluated in multiple clinical trials for the treatment of advanced

solid tumors, both as a single agent and in combination with other anti-cancer therapies.
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Phase I/II Monotherapy and Dose Escalation
(NCT03114319)
The first-in-human trial of TNO155 evaluated its safety, tolerability, pharmacokinetics, and

preliminary efficacy in patients with advanced solid tumors.[8][9]
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Parameter Finding Reference

Patient Population

118 patients with advanced

solid tumors, most commonly

colorectal, GIST, and NSCLC.

[8]

Dosing Schedules

Variable schedules including

once or twice daily in 2 weeks

on/1 week off or 3 weeks on/1

week off cycles, and

continuous daily dosing.

[8]

Pharmacokinetics

Rapid absorption (median

Tmax ~1.1 hours), effective

median half-life of ~34 hours,

and near dose-proportional

exposure.

[8]

Safety and Tolerability

Most adverse events were

Grade 1/2 and consistent with

on-target SHP2 inhibition.

Common treatment-related

AEs included increased blood

creatine phosphokinase,

peripheral edema, diarrhea,

and acneiform dermatitis.

[8]

Efficacy

The best observed response

was stable disease (SD) in

20% of patients, with a median

duration of 4.9 months.

[8]

Pharmacodynamics

Evidence of SHP2 inhibition,

measured by a decrease in

DUSP6 expression, was

observed in the majority of

patients treated with doses ≥20

mg/day.

[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combination Therapy Trials
Based on strong preclinical rationale, TNO155 is being investigated in combination with various

other targeted and immunotherapies.

With Spartalizumab (anti-PD-1): A phase 1b study (NCT04000529) showed acceptable

safety and tolerability.[10][11] At the recommended dose, the disease control rate (DCR) was

31.6%.[10]

With Ribociclib (CDK4/6 inhibitor): The same phase 1b study (NCT04000529) also evaluated

this combination, demonstrating a DCR of 44.4% at the recommended dose.[10][11]

With Adagrasib (KRAS G12C inhibitor): The KRYSTAL-2 trial (NCT04330664) is a phase 1/2

study evaluating this combination in patients with KRAS G12C-mutated advanced solid

tumors.[12] The rationale is that TNO155 may overcome resistance to KRAS G12C inhibition

by preventing SHP2-dependent feedback loops.[12]

Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are outlines of key experimental protocols used in the preclinical evaluation of TNO155.

Cell Proliferation Assay
This assay is used to determine the effect of TNO155 on the growth of cancer cell lines.
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Experiment Setup
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Data Analysis
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Diagram 3: General Workflow for a Cell Proliferation Assay.

Methodology:
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Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere

overnight.

The following day, the media is replaced with fresh media containing serial dilutions of

TNO155 or a vehicle control (e.g., DMSO).

The plates are incubated for a period of 72 to 96 hours.

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®

(Promega), which measures ATP levels as an indicator of metabolically active cells.

The resulting luminescence is measured using a plate reader.

Data is normalized to the vehicle control, and dose-response curves are generated to

calculate the half-maximal inhibitory concentration (IC50).

Immunoblotting
Immunoblotting (Western blotting) is used to assess the levels and phosphorylation status of

proteins within the SHP2 signaling pathway.

Methodology:

Cell Lysis: Cancer cells are treated with TNO155 or a vehicle control for a specified time.

Cells are then washed with cold PBS and lysed in a buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with primary antibodies specific to the proteins of interest (e.g., anti-p-ERK, anti-
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total-ERK, anti-SHP2).

Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a

chemiluminescent substrate.

In Vivo Efficacy Studies
These studies evaluate the anti-tumor activity of TNO155 in animal models, typically

immunodeficient mice bearing human tumor xenografts.

Methodology:

Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted

subcutaneously into immunodeficient mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). Mice are then randomized into treatment and control groups.

Treatment Administration: TNO155 is administered orally at a specified dose and schedule.

The control group receives a vehicle.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size or at a specified time point. Tumors may be harvested for pharmacodynamic analysis

(e.g., immunoblotting).

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the

treated groups to the control group.

Conclusion and Future Directions
TNO155 is a promising, first-in-class allosteric SHP2 inhibitor with a well-defined mechanism of

action and a favorable preclinical profile. Early clinical data have demonstrated its safety and

tolerability, along with evidence of target engagement. While monotherapy activity appears

modest, the strong scientific rationale and preclinical data supporting its use in combination

with other targeted agents and immunotherapies have paved the way for numerous ongoing
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clinical investigations.[4][9] The results of these combination studies will be critical in defining

the future clinical role of TNO155 and the broader therapeutic potential of SHP2 inhibition in

oncology. Further research is also warranted to identify predictive biomarkers of response and

resistance to TNO155-based therapies.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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